molecular formula C20H20O3 B2741330 4-[(1E)-3-oxo-3-phenylprop-1-en-1-yl]phenyl 2,2-dimethylpropanoate CAS No. 331459-75-7

4-[(1E)-3-oxo-3-phenylprop-1-en-1-yl]phenyl 2,2-dimethylpropanoate

Cat. No. B2741330
CAS RN: 331459-75-7
M. Wt: 308.377
InChI Key: ROSHFPPQFJJKBO-SDNWHVSQSA-N
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Description

This compound is known as 4-[(1E)-3-oxo-3-phenylprop-1-en-1-yl]phenyl 2,2-dimethylpropanoate. It has a molecular weight of 322.40 and a molecular formula of C21H22O3 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C21H22O3/c1-15-5-10-17(11-6-15)19(22)14-9-16-7-12-18(13-8-16)24-20(23)21(2,3)4/h5-14H,1-4H3/b14-9+ . This code provides a detailed description of the molecule’s structure, including the arrangement of its atoms and bonds .

Scientific Research Applications

Supramolecular Chemistry and Host-Guest Systems

The aromatic rings in this compound can participate in π-π stacking interactions. Researchers can explore its role in supramolecular assemblies, such as host-guest complexes or molecular recognition. Understanding its binding properties may lead to applications in drug delivery or catalysis.

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause harm if swallowed, inhaled, or in contact with skin . The recommended precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and others .

properties

IUPAC Name

[4-[(E)-3-oxo-3-phenylprop-1-enyl]phenyl] 2,2-dimethylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20O3/c1-20(2,3)19(22)23-17-12-9-15(10-13-17)11-14-18(21)16-7-5-4-6-8-16/h4-14H,1-3H3/b14-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROSHFPPQFJJKBO-SDNWHVSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)OC1=CC=C(C=C1)C=CC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C(=O)OC1=CC=C(C=C1)/C=C/C(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(1E)-3-oxo-3-phenylprop-1-en-1-yl]phenyl 2,2-dimethylpropanoate

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